molecular formula C20H21Cl2N3O5S B14804840 4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)butanamide

4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)butanamide

Cat. No.: B14804840
M. Wt: 486.4 g/mol
InChI Key: RVOPSULVDMCAQW-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)butanamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and methoxyphenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid . This intermediate is further reacted with butanoyl chloride to introduce the butanamide group.

. This compound is then coupled with the previously synthesized intermediate using hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H21Cl2N3O5S

Molecular Weight

486.4 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]butanamide

InChI

InChI=1S/C20H21Cl2N3O5S/c1-28-14-5-7-15(8-6-14)30-12-19(27)24-25-20(31)23-18(26)3-2-10-29-17-9-4-13(21)11-16(17)22/h4-9,11H,2-3,10,12H2,1H3,(H,24,27)(H2,23,25,26,31)

InChI Key

RVOPSULVDMCAQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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